7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with a molecular formula of C6H3N5O. It is known for its unique structure, which includes a triazolo-pyrimidine core.
Mechanism of Action
Target of Action
oryzae .
Mode of Action
A related compound, quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety, has been shown to exhibit potent inhibition activities against certain pathogens .
Biochemical Pathways
Related compounds have been found to inhibit the growth of certain pathogens, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Related compounds have been found to exhibit potent inhibition activities against certain pathogens .
Action Environment
It’s known that environmental factors can significantly influence the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst, with microwave irradiation to facilitate the intramolecular cyclization reaction . Another approach includes the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and conditions used.
Chemical Reactions Analysis
Types of Reactions
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is explored for its applications in creating new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Thiazolo[3,2-b]triazole derivatives: These compounds also exhibit similar reactivity and are used in similar applications.
Uniqueness
7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific triazolo-pyrimidine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O/c7-1-4-2-8-6-9-3-10-11(6)5(4)12/h2-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCXWGXAHHXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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